TAAR1 Agonist Potency: Enantioselectivity and Species-Specificity
The racemic mixture (CHEMBL4068661) exhibits distinct agonist potencies at human and mouse TAAR1 receptors. While specific (R)-enantiomer data is not publicly disclosed, the observed potency differences between species and the known requirement for enantiopure compounds in chiral environments underscore the critical need for the isolated (R)-form to deconvolute SAR [1]. This data serves as a baseline: substitution with an enantiomerically impure or incorrect stereoisomer could yield confounding results in functional assays.
| Evidence Dimension | TAAR1 Agonist Functional Potency (EC50) |
|---|---|
| Target Compound Data | N/A - Enantiomer-specific data not publicly available. |
| Comparator Or Baseline | Racemic mixture (CHEMBL4068661): Human TAAR1 EC50 = 4.9E+3 nM; Mouse TAAR1 EC50 = 1.8E+3 nM |
| Quantified Difference | 2.7-fold difference between species orthologs for racemate. |
| Conditions | cAMP accumulation BRET assay in HEK293 cells expressing human or mouse TAAR1 after 20 mins [1]. |
Why This Matters
Understanding species-specific potency and enantiomeric contribution is essential for selecting the correct tool compound for in vivo efficacy models and avoiding misleading preclinical results.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661). EC50 values for racemic 1-(2-bromo-6-fluorophenyl)pentan-1-amine at human and mouse TAAR1. View Source
